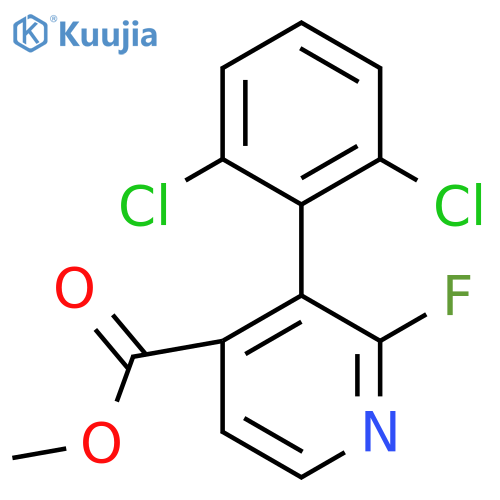Cas no 1361729-96-5 (Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate)

1361729-96-5 structure
商品名:Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate
CAS番号:1361729-96-5
MF:C13H8Cl2FNO2
メガワット:300.112524986267
CID:4923179
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate
-
- インチ: 1S/C13H8Cl2FNO2/c1-19-13(18)7-5-6-17-12(16)10(7)11-8(14)3-2-4-9(11)15/h2-6H,1H3
- InChIKey: JGNZDXLYKJOCNX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C1C(=NC=CC=1C(=O)OC)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 322
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 4
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023028846-1g |
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate |
1361729-96-5 | 97% | 1g |
$1,596.00 | 2022-04-03 | |
| Alichem | A023028846-500mg |
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate |
1361729-96-5 | 97% | 500mg |
$1,029.00 | 2022-04-03 | |
| Alichem | A023028846-250mg |
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate |
1361729-96-5 | 97% | 250mg |
$734.40 | 2022-04-03 |
Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
1361729-96-5 (Methyl 3-(2,6-dichlorophenyl)-2-fluoroisonicotinate) 関連製品
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
